

Theoretical Exploration of 2-Nitropyridine-4-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-nitropyridine-4-carboxylic Acid*

Cat. No.: *B052958*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitropyridine-4-carboxylic acid, a substituted pyridine derivative, holds significant interest within medicinal chemistry and materials science due to the unique electronic properties imparted by the nitro and carboxylic acid functionalities. This technical guide provides a comprehensive overview of the theoretical studies on **2-nitropyridine-4-carboxylic acid**, offering insights into its molecular structure, spectroscopic signatures, and electronic characteristics. The content herein is supported by computational data derived from Density Functional Theory (DFT) calculations and is supplemented with generalized experimental protocols and comparative data from analogous compounds. This document aims to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics and functional materials based on the pyridine scaffold.

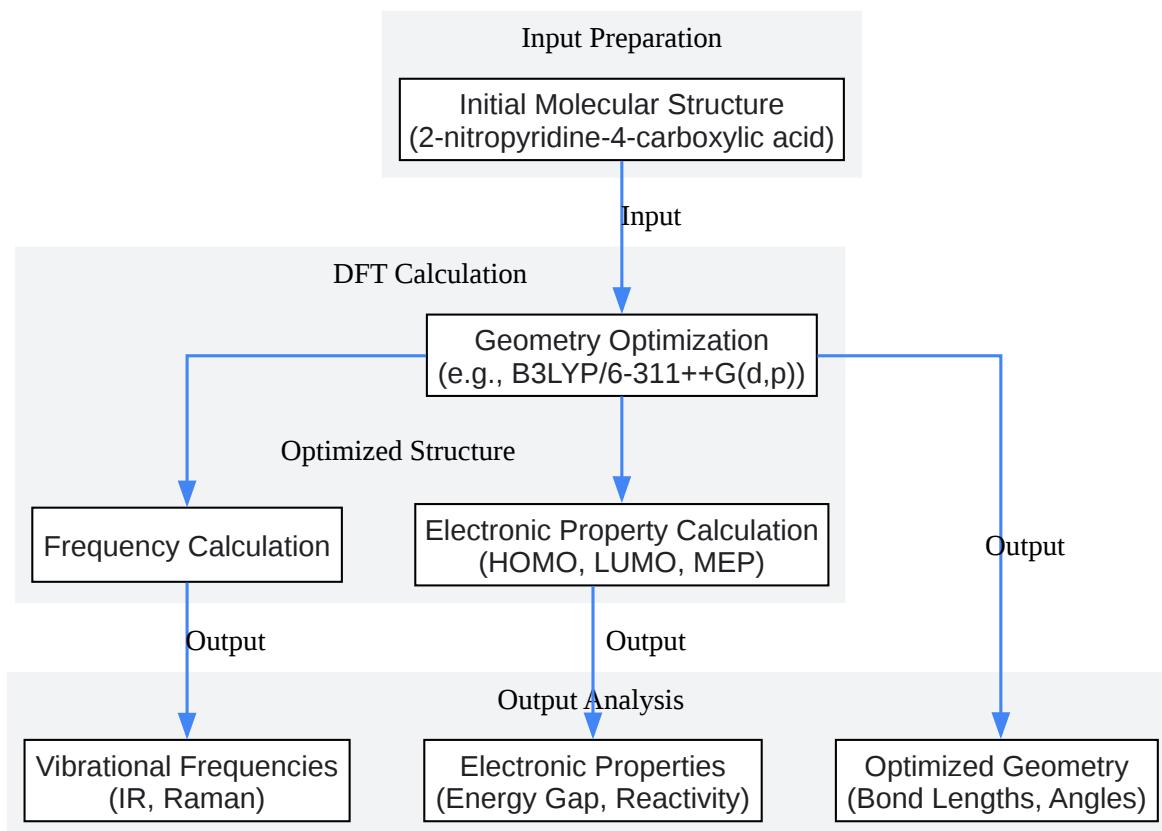
Introduction

Pyridine and its derivatives are fundamental heterocyclic compounds that are integral to a vast array of biologically active molecules and functional materials. The introduction of a nitro group and a carboxylic acid moiety onto the pyridine ring, as in **2-nitropyridine-4-carboxylic acid**, significantly modulates its physicochemical properties. The electron-withdrawing nature of the nitro group and the hydrogen-bonding capabilities of the carboxylic acid group can influence molecular interactions, reactivity, and spectroscopic behavior. Understanding these properties

at a molecular level is crucial for predicting the compound's behavior in various chemical and biological systems.

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful and cost-effective means to investigate the geometric, vibrational, and electronic properties of molecules with a high degree of accuracy. This guide summarizes key theoretical data for **2-nitropyridine-4-carboxylic acid** and provides a framework for its experimental investigation.

Theoretical Physicochemical Properties


The fundamental physicochemical properties of **2-nitropyridine-4-carboxylic acid** are essential for its handling and application.

Property	Value	Source
Molecular Formula	C ₆ H ₄ N ₂ O ₄	PubChem[1]
Molecular Weight	168.11 g/mol	PubChem[1]
CAS Number	33225-74-0	PubChem[1]
IUPAC Name	2-nitropyridine-4-carboxylic acid	PubChem[1]
Synonyms	2-nitroisonicotinic acid, 2-nitro-4-pyridinecarboxylic acid	PubChem[1]

Computational Methodology

The theoretical data presented in this guide were derived from DFT calculations. While specific studies on **2-nitropyridine-4-carboxylic acid** are limited, the methodology described is based on established computational studies of similar pyridine derivatives, such as 2,4-pyridinedicarboxylic acid and various nitropyridines.[2][3]

Workflow for Theoretical Calculations:

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the computational study of **2-nitropyridine-4-carboxylic acid** using DFT.

Molecular Structure and Geometry

The optimized molecular geometry of **2-nitropyridine-4-carboxylic acid** is crucial for understanding its interactions and reactivity. Based on DFT studies of analogous compounds, the following table presents predicted bond lengths and angles. These values are calculated at the B3LYP/6-311++G(d,p) level of theory, a widely used method for such molecules.^{[4][5]}

Parameter	Predicted Value (Å or °)
Bond Lengths (Å)	
C2-N(nitro)	1.48
N(nitro)-O	1.22
C4-C(carboxyl)	1.50
C(carboxyl)=O	1.21
C(carboxyl)-OH	1.35
Bond Angles (°) **	
C3-C2-N(nitro)	118.5
O-N(nitro)-O	125.0
C3-C4-C(carboxyl)	122.0
O=C(carboxyl)-OH	123.0
Dihedral Angles (°) **	
C3-C2-N-O	~0 (planar)
C3-C4-C-O	~0 (planar)

Note: These are predicted values based on structurally similar molecules and should be confirmed by experimental data.

Spectroscopic Properties

Spectroscopic analysis is a cornerstone of molecular characterization. This section provides predicted vibrational and NMR spectroscopic data for **2-nitropyridine-4-carboxylic acid**, drawing comparisons with known data for carboxylic acids and pyridine derivatives.^{[6][7]}

Vibrational Spectroscopy (FT-IR and Raman)

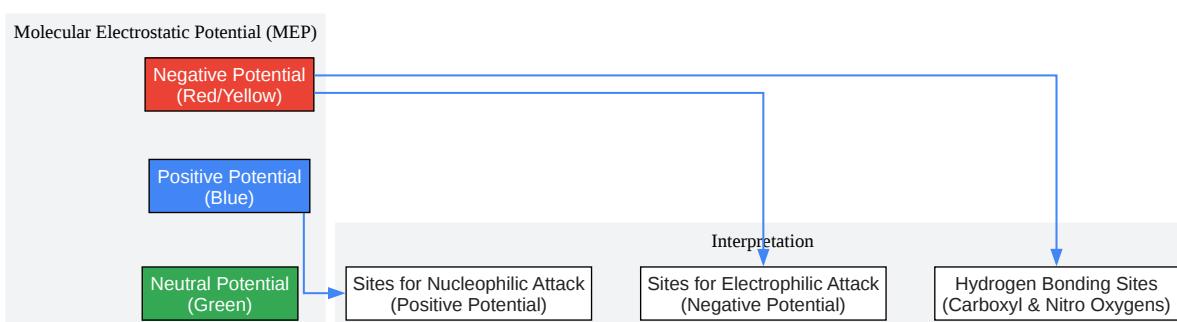
The vibrational modes of **2-nitropyridine-4-carboxylic acid** are influenced by the pyridine ring, the nitro group, and the carboxylic acid group.

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Expected Intensity
O-H stretch (carboxylic acid dimer)	2500-3300 (broad)	Strong (IR)
C-H stretch (aromatic)	3000-3100	Medium (IR), Strong (Raman)
C=O stretch (carboxylic acid)	1700-1730	Strong (IR)
N-O asymmetric stretch (nitro)	1520-1560	Strong (IR)
C=C, C=N ring stretch	1400-1600	Medium-Strong (IR & Raman)
N-O symmetric stretch (nitro)	1345-1385	Strong (IR)
C-O stretch (carboxylic acid)	1210-1320	Medium (IR)
O-H bend (carboxylic acid)	920-950	Medium (IR)

NMR Spectroscopy (¹H and ¹³C)

The predicted chemical shifts in ¹H and ¹³C NMR spectra are influenced by the electron-withdrawing effects of the nitro group and the pyridine nitrogen.

Nucleus	Predicted Chemical Shift (δ, ppm)	Multiplicity
¹ H NMR		
COOH	10-13	broad singlet
H3, H5, H6	7.5-9.0	doublet, triplet
¹³ C NMR		
C=O (carboxyl)	165-175	
C2 (ipso-nitro)	~150	
C4 (ipso-carboxyl)	~145	
C3, C5, C6	120-140	


Note: Predicted chemical shifts are relative to TMS and can be influenced by solvent and concentration.

Electronic Properties and Reactivity

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide insights into the reactivity and electronic transitions of the molecule.[2][8]

Parameter	Predicted Value (eV)	Implication
HOMO Energy	-7.0 to -8.0	Electron-donating ability
LUMO Energy	-2.5 to -3.5	Electron-accepting ability
HOMO-LUMO Gap	4.0 to 5.0	Chemical reactivity, electronic transitions

Molecular Electrostatic Potential (MEP) Map:

[Click to download full resolution via product page](#)

Caption: Conceptual representation of an MEP map for **2-nitropyridine-4-carboxylic acid** and its interpretation.

The MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and carboxyl groups, indicating sites susceptible to electrophilic attack and hydrogen bond acceptance. Positive potential (blue) would be expected around the carboxylic acid proton and the pyridine ring hydrogens, suggesting sites for nucleophilic attack.

Experimental Protocols (Generalized)

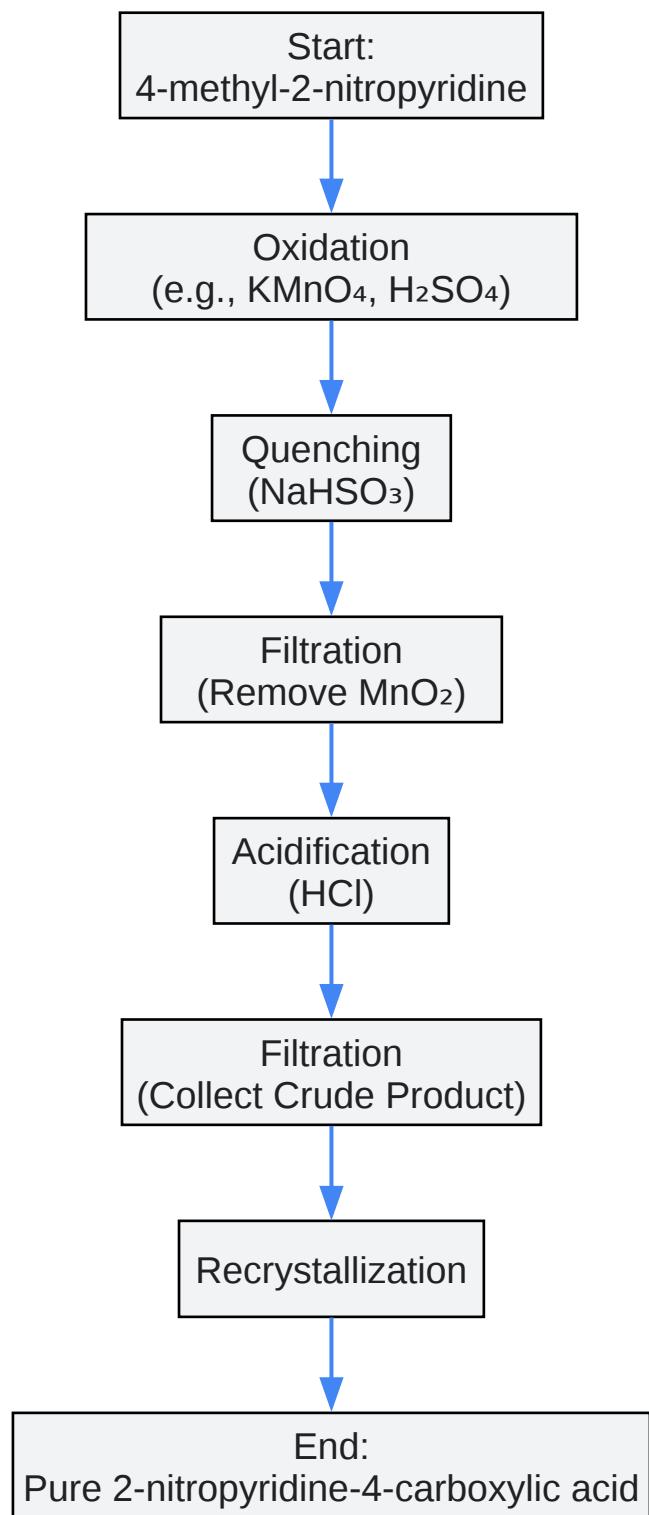
Due to the limited availability of specific experimental procedures for **2-nitropyridine-4-carboxylic acid**, the following protocols are generalized based on the synthesis of related nitropyridine carboxylic acids.[\[9\]](#)[\[10\]](#)

Synthesis of 2-Nitropyridine-4-carboxylic Acid

Reaction Scheme:

A plausible synthetic route involves the oxidation of 4-methyl-2-nitropyridine.

Materials:


- 4-methyl-2-nitropyridine
- Potassium permanganate ($KMnO_4$) or other strong oxidizing agent
- Sulfuric acid (H_2SO_4)
- Sodium bisulfite ($NaHSO_3$)
- Hydrochloric acid (HCl)
- Water
- Organic solvent (e.g., acetone, ethanol)

Procedure:

- Dissolve 4-methyl-2-nitropyridine in a suitable solvent or aqueous sulfuric acid.

- Slowly add an aqueous solution of potassium permanganate to the reaction mixture while maintaining the temperature (e.g., reflux).
- After the reaction is complete (monitored by TLC), cool the mixture and quench any excess permanganate with sodium bisulfite.
- Filter the manganese dioxide precipitate.
- Acidify the filtrate with concentrated HCl to precipitate the crude **2-nitropyridine-4-carboxylic acid**.
- Collect the precipitate by filtration, wash with cold water, and dry.
- Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Logical Flow of Synthesis and Purification:

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and purification of **2-nitropyridine-4-carboxylic acid**.

Spectroscopic Characterization

FT-IR Spectroscopy:

- Acquire the spectrum of the solid sample using a KBr pellet or an ATR accessory.
- Record the spectrum in the range of 4000-400 cm^{-1} .

NMR Spectroscopy:

- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
- Use TMS as an internal standard.

Conclusion and Future Directions

This technical guide has provided a theoretical and predictive overview of the molecular, spectroscopic, and electronic properties of **2-nitropyridine-4-carboxylic acid**. The presented data, derived from established computational methods and comparisons with analogous compounds, offers a valuable starting point for researchers. Future experimental work should focus on the definitive synthesis and comprehensive spectroscopic characterization of this compound to validate and refine the theoretical models. Further investigations into its biological activity, co-crystallization potential, and application in materials science are warranted, given the versatile nature of the functional groups present in its structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-nitropyridine-4-carboxylic Acid | C₆H₄N₂O₄ | CID 2762837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]
- 4. journalijar.com [journalijar.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chempanda.com [chempanda.com]
- To cite this document: BenchChem. [Theoretical Exploration of 2-Nitropyridine-4-Carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b052958#theoretical-studies-on-2-nitropyridine-4-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

